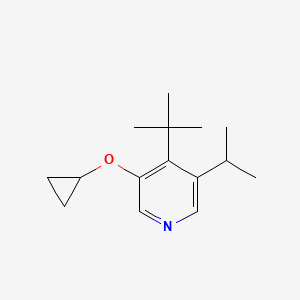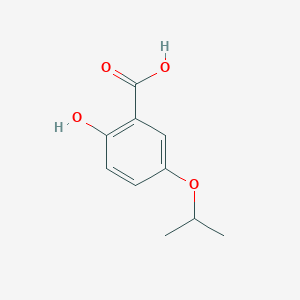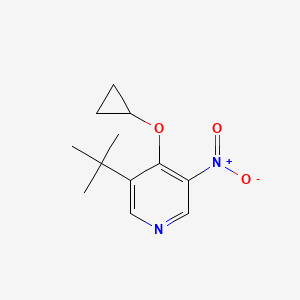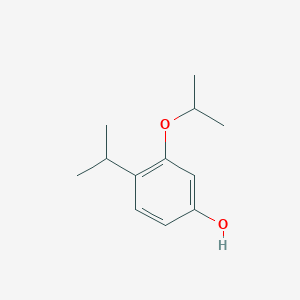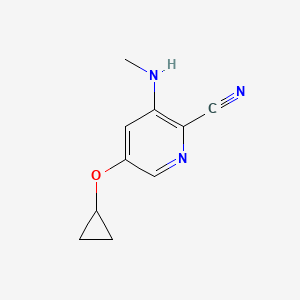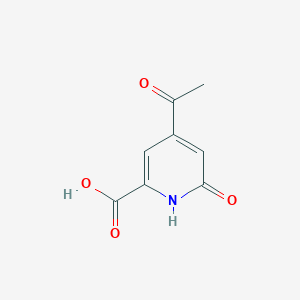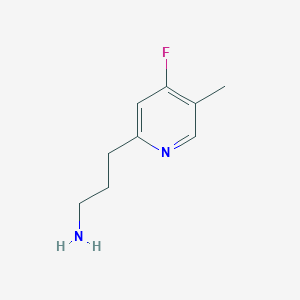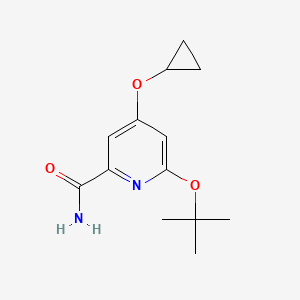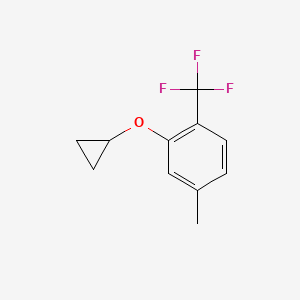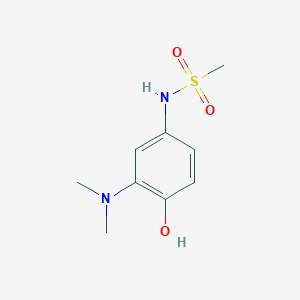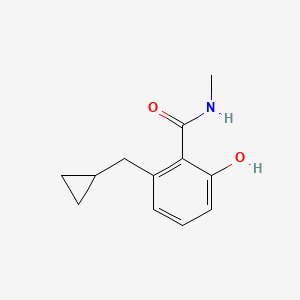
2-(Cyclopropylmethyl)-6-hydroxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropylmethyl)-6-hydroxy-N-methylbenzamide is an organic compound characterized by a cyclopropylmethyl group attached to a benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-6-hydroxy-N-methylbenzamide typically involves the following steps:
Formation of Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced through a cyclopropanation reaction, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopropylmethyl)-6-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), PCC
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of an amine derivative
Substitution: Formation of substituted benzamide derivatives
Applications De Recherche Scientifique
2-(Cyclopropylmethyl)-6-hydroxy-N-methylbenzamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Cyclopropylmethyl)-6-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylmethylbenzene: Similar structure but lacks the hydroxyl and amide groups.
6-Hydroxybenzamide: Similar structure but lacks the cyclopropylmethyl group.
N-Methylbenzamide: Similar structure but lacks the cyclopropylmethyl and hydroxyl groups.
Uniqueness
2-(Cyclopropylmethyl)-6-hydroxy-N-methylbenzamide is unique due to the presence of both the cyclopropylmethyl group and the hydroxyl group on the benzamide structure. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
2-(cyclopropylmethyl)-6-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C12H15NO2/c1-13-12(15)11-9(7-8-5-6-8)3-2-4-10(11)14/h2-4,8,14H,5-7H2,1H3,(H,13,15) |
Clé InChI |
BIMJURHMEMIJKM-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C=CC=C1O)CC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


